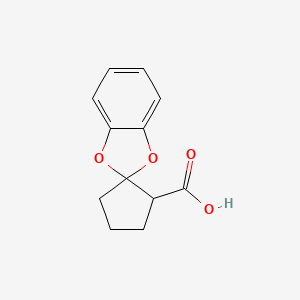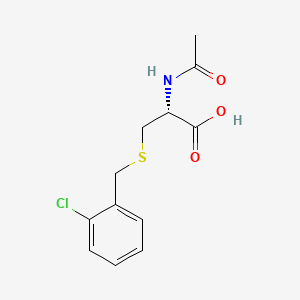
n-Acetyl-s-(2-chlorobenzyl)-l-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Acetyl-s-(2-chlorobenzyl)-l-cysteine is a chemical compound that belongs to the class of cysteine derivatives It is characterized by the presence of an acetyl group attached to the nitrogen atom, a 2-chlorobenzyl group attached to the sulfur atom, and the amino acid l-cysteine as the core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Acetyl-s-(2-chlorobenzyl)-l-cysteine typically involves the reaction of l-cysteine with 2-chlorobenzyl chloride in the presence of a base, followed by acetylation of the resulting product. The reaction conditions often include the use of solvents such as ethanol or methanol and bases like sodium hydroxide or potassium carbonate. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, filtration, and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
n-Acetyl-s-(2-chlorobenzyl)-l-cysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetyl group or to modify the 2-chlorobenzyl group.
Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce deacetylated or modified benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
n-Acetyl-s-(2-chlorobenzyl)-l-cysteine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of n-Acetyl-s-(2-chlorobenzyl)-l-cysteine involves its interaction with specific molecular targets and pathways. The acetyl and 2-chlorobenzyl groups can modulate the compound’s reactivity and binding affinity to biological molecules. The sulfur atom in the cysteine core can participate in redox reactions, contributing to the compound’s antioxidant properties. Additionally, the compound may interact with enzymes and receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
n-Acetyl-s-(2-chlorobenzyl)-l-cysteine can be compared with other cysteine derivatives, such as n-Acetyl-l-cysteine and s-Benzyl-l-cysteine. While n-Acetyl-l-cysteine is widely known for its antioxidant and mucolytic properties, this compound offers unique features due to the presence of the 2-chlorobenzyl group, which can enhance its reactivity and potential applications. s-Benzyl-l-cysteine, on the other hand, lacks the acetyl group, which may affect its solubility and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows it to undergo diverse chemical reactions and interact with biological molecules, making it a valuable tool in research and development. Further studies are needed to fully explore its applications and mechanisms of action.
Eigenschaften
CAS-Nummer |
40379-72-4 |
|---|---|
Molekularformel |
C12H14ClNO3S |
Molekulargewicht |
287.76 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-[(2-chlorophenyl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C12H14ClNO3S/c1-8(15)14-11(12(16)17)7-18-6-9-4-2-3-5-10(9)13/h2-5,11H,6-7H2,1H3,(H,14,15)(H,16,17)/t11-/m0/s1 |
InChI-Schlüssel |
PJUKLWCGNNDOKV-NSHDSACASA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CSCC1=CC=CC=C1Cl)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CSCC1=CC=CC=C1Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


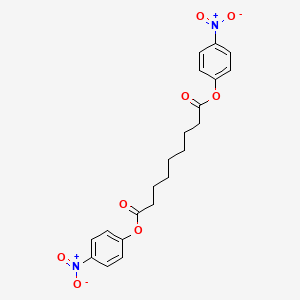
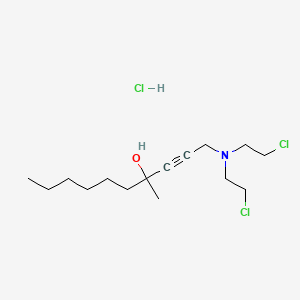
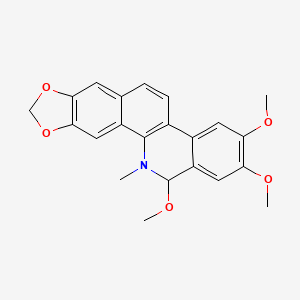
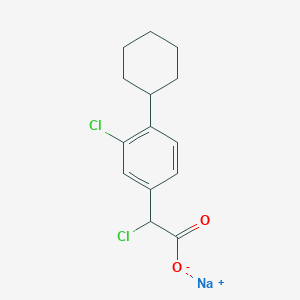
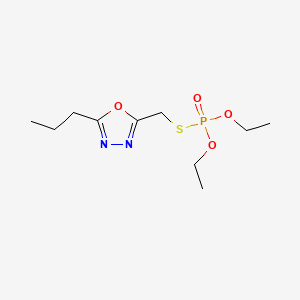
![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene)](/img/structure/B14670629.png)
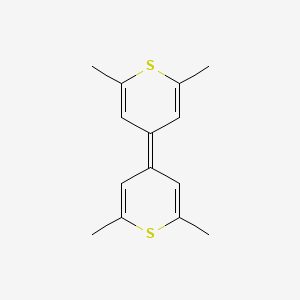
![2,2'-Spirobi[2H-inden]-1(3H)-one, 1',3'-dihydro-](/img/structure/B14670643.png)
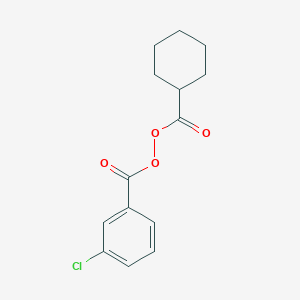

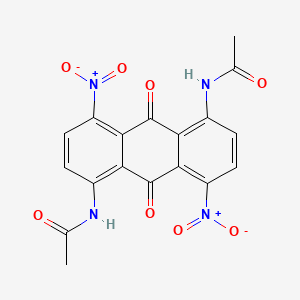
![Methyl cyano[2-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]acetate](/img/structure/B14670679.png)
